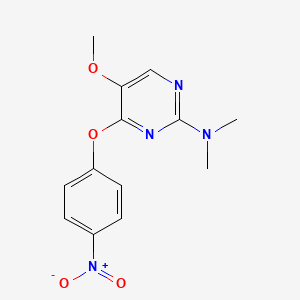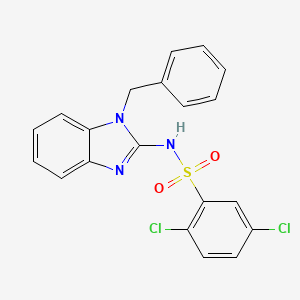![molecular formula C25H30N2O2 B3134958 N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea CAS No. 400085-16-7](/img/structure/B3134958.png)
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea, also known as MPAU, is a chemical compound used in scientific research. It is a potent inhibitor of the TRPM8 ion channel, which is involved in the sensation of cold and pain. MPAU has been studied for its potential therapeutic applications in various conditions, including chronic pain, cancer, and neurodegenerative diseases.
Wirkmechanismus
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea acts as a potent inhibitor of the TRPM8 ion channel, which is involved in the sensation of cold and pain. TRPM8 is expressed in various tissues, including sensory neurons, prostate, and breast cancer cells. By inhibiting TRPM8, N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea can reduce cold and pain sensations, as well as potentially inhibit cancer cell growth and promote neuroprotection.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea has been shown to have various biochemical and physiological effects in animal models. It can reduce cold and pain sensations, as well as inhibit cancer cell growth and promote neuroprotection. Additionally, N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea has been shown to have anti-inflammatory effects and can reduce the release of pro-inflammatory cytokines in models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea has several advantages for lab experiments, including its potency and specificity for the TRPM8 ion channel. However, N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Additionally, N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea may have off-target effects on other ion channels, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea research, including further investigation of its potential therapeutic applications in chronic pain, cancer, and neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea and to identify any potential off-target effects. Finally, the development of more potent and selective TRPM8 inhibitors could lead to the discovery of novel therapeutics for various conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea has also been investigated for its potential anti-cancer properties, as TRPM8 is overexpressed in various cancer types, including prostate, breast, and lung cancer. Additionally, N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea has been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-phenyl-2-adamantyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-29-23-9-7-22(8-10-23)27-24(28)26-16-25(19-5-3-2-4-6-19)20-12-17-11-18(14-20)15-21(25)13-17/h2-10,17-18,20-21H,11-16H2,1H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMVDHYEWBZKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate](/img/structure/B3134884.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B3134909.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B3134910.png)
![2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3134918.png)
![3-pyridinylmethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3134925.png)

![Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B3134944.png)
![1-[(4-Methylphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3134948.png)
![4-Chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamide](/img/structure/B3134950.png)
![Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate](/img/structure/B3134956.png)


![N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3134985.png)
